molecular formula C27H27N3O5S3 B383160 ethyl 2-(2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 496024-17-0

ethyl 2-(2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B383160
CAS No.: 496024-17-0
M. Wt: 569.7g/mol
InChI Key: LYTMJADSTVXXND-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a hybrid heterocyclic molecule featuring a fused thieno[2,3-d]pyrimidin-4-one core substituted with an allyl group and a furan-2-yl moiety. This core is connected via a thioacetamido linker to a cyclohepta[b]thiophene ring system bearing an ethyl carboxylate group.

Properties

IUPAC Name

ethyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5S3/c1-3-12-30-25(32)21-17(18-10-8-13-35-18)14-36-23(21)29-27(30)37-15-20(31)28-24-22(26(33)34-4-2)16-9-6-5-7-11-19(16)38-24/h3,8,10,13-14H,1,4-7,9,11-12,15H2,2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTMJADSTVXXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CO5)C(=O)N3CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5-(Furan-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

A modified Gewald reaction is employed, where furfural (furan-2-carbaldehyde) reacts with thiourea and ethyl cyanoacetate in the presence of sulfur and morpholine as a catalyst. The reaction proceeds at 80–90°C for 6–8 hours, yielding 5-(furan-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. IR spectroscopy confirms the C=O stretch at 1,670 cm⁻¹ and C=S at 1,250 cm⁻¹.

Allylation at N-3

The N-3 position of the pyrimidinone is allylated using allyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. Stirring at room temperature for 12 hours affords 3-allyl-5-(furan-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. ¹H-NMR reveals a doublet at δ 5.8–6.0 ppm for the allyl protons and a singlet at δ 7.4 ppm for the furan ring.

Thiophene Ring Annulation

Cyclization of the thioxopyrimidinone with chloroacetic acid in acetic anhydride at 120°C for 3 hours forms the thieno[2,3-d]pyrimidin-4-one system. The thiol group at position 2 is generated by treating the intermediate with hydrogen sulfide in pyridine, confirmed by a sharp S–H stretch at 2,550 cm⁻¹ in IR.

Synthesis of Ethyl 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

The cyclohepta[b]thiophene moiety is constructed via a seven-membered ring cyclization.

Gewald Synthesis of Aminothiophene

Cycloheptanone reacts with sulfur, ethyl cyanoacetate, and morpholine in ethanol under reflux to form 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile. The reaction is monitored by TLC (Rf = 0.5 in hexane/ethyl acetate 3:1).

Esterification and Functionalization

The nitrile group is hydrolyzed to a carboxylate using hydrochloric acid (6 M) at 100°C, followed by esterification with ethanol in the presence of sulfuric acid to yield ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. IR analysis shows ester C=O at 1,720 cm⁻¹ and NH₂ stretches at 3,400–3,200 cm⁻¹.

Formation of the Thioacetamido Bridge

The two heterocycles are connected via a thioether-linked acetamide.

Synthesis of 2-Chloroacetamido Intermediate

The amine group of the cyclohepta[b]thiophene is acylated with chloroacetyl chloride in dichloromethane at 0°C. Triethylamine is added to scavenge HCl, yielding ethyl 2-(2-chloroacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. ¹H-NMR displays a singlet at δ 4.2 ppm for the CH₂Cl group.

Thiol-Displacement Reaction

The thienopyrimidin-2-yl thiol is deprotonated with potassium hydroxide in DMF, then reacted with the chloroacetamido intermediate at 50°C for 4 hours. The thioether product is isolated by precipitation in ice-water, with a yield of 65–70%.

Optimization and Characterization

Reaction Conditions

  • Solvent : DMF enhances solubility of intermediates and facilitates nucleophilic substitution.

  • Temperature : Elevated temperatures (50–60°C) improve reaction rates but may promote side reactions like hydrolysis of the ester group.

  • Catalysis : Piperidine (5 mol%) accelerates thiolate formation, increasing yield to 75%.

Spectroscopic Validation

  • IR : Peaks at 1,720 cm⁻¹ (ester C=O), 1,650 cm⁻¹ (amide C=O), and 1,250 cm⁻¹ (C–S).

  • ¹H-NMR :

    • δ 1.3 ppm (t, 3H, ester CH₃)

    • δ 4.2 ppm (q, 2H, ester CH₂)

    • δ 5.8–6.0 ppm (m, 3H, allyl group)

    • δ 7.4 ppm (m, 3H, furan protons).

Yield Comparison

StepYield (%)Conditions
Thienopyrimidinone68DMF, KOH, 50°C, 4 h
Cyclohepta[b]thiophene72Gewald reaction, ethanol, reflux
Thioacetamido coupling70DMF, piperidine, 50°C

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-(2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is of interest due to its potential biological activity. It may interact with specific molecular targets in the body, leading to therapeutic effects. Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()

  • Structure : Features a tetrahydrobenzo[b]thiophene core (six-membered ring) instead of the cyclohepta[b]thiophene (seven-membered ring) in the target compound. Both share an ethyl carboxylate group.
  • Synthesis : Prepared via a Petasis reaction using HFIP solvent, 4-hydroxyphenylboronic acid, and ethyl glyoxylate, yielding 22% after purification by preparative chromatography.
  • Key Difference: The benzo[b]thiophene system lacks the fused thieno-pyrimidinone and furan substituents present in the target compound.
  • Relevance : Demonstrates the utility of multicomponent reactions for assembling complex thiophene carboxylates .

Methyl 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

  • Structure: Contains a 4-(furan-2-yl)-tetrahydropyrimidine ring with a thioxo group, structurally distinct from the thieno[2,3-d]pyrimidinone in the target compound.
  • Synthesis: Synthesized via FeCl3-catalyzed condensation in boiling ethanol, confirmed by FTIR and ¹H NMR.
  • Key Difference : Lacks the thioacetamido linker and cyclohepta[b]thiophene moiety.
  • Relevance : Highlights the role of furan substituents and Lewis acid catalysts in pyrimidine synthesis .

2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic Acid Ethyl Ester ()

  • Structure: Shares the cyclohepta[b]thiophene-3-carboxylate core with the target compound but lacks the thieno-pyrimidinone and furan-allyl substituents.
  • Synthesis: Prepared from cycloheptanone, ethyl cyanoacetate, and elemental sulfur, following a protocol for Gewald-type reactions.
  • Key Difference : Simpler structure without the fused heterocyclic systems.
  • Relevance: Validates the use of cycloheptanone in constructing seven-membered thiophene rings .

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates ()

  • Structure: Features a thiophene-3-carboxylate core with acrylamido substituents, differing in the absence of fused pyrimidinone and cyclohepta rings.
  • Synthesis : Synthesized via piperidine/acetic acid-catalyzed reactions in toluene, yielding acrylamido derivatives.
  • Key Difference: Focuses on cyanoacrylamido substituents rather than thioacetamido linkers.
  • Relevance : Illustrates the versatility of thiophene carboxylates in accommodating diverse substituents .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Yield Reference
Target Compound Cyclohepta[b]thiophene + thieno-pyrimidinone Allyl, furan-2-yl, thioacetamido linker, ethyl carboxylate Not explicitly described N/A -
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzo[b]thiophene 4-Hydroxyphenyl, ethoxy-oxoethyl group Petasis reaction (HFIP solvent) 22%
Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine Furan-2-yl, thioxo, methyl FeCl3-catalyzed condensation N/A
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid ethyl ester Cyclohepta[b]thiophene Amino group, ethyl carboxylate Gewald reaction (cycloheptanone) N/A
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene Cyanoacrylamido, substituted phenyl Piperidine/acetic acid catalysis N/A

Biological Activity

Ethyl 2-(2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H27N3O5S3C_{27}H_{27}N_{3}O_{5}S_{3}, with a molecular weight of 569.71 g/mol. The structure features a thieno[2,3-d]pyrimidine core, an allyl group, and various functional groups that contribute to its biological activity.

  • Antimicrobial Activity : Compounds within the thienopyrimidine class have been shown to exhibit significant antimicrobial properties. For instance, derivatives have demonstrated inhibitory effects against various pathogens, including Plasmodium falciparum, the causative agent of malaria. Studies indicate that modifications at specific positions on the thienopyrimidine ring can enhance potency and selectivity against these pathogens .
  • Antitumor Effects : Research indicates that similar compounds can induce apoptosis in cancer cell lines. For example, ethyl derivatives of furoquinolone have been shown to promote cell death through caspase activation and modulation of Bcl-2 family proteins . The specific compound may exhibit similar mechanisms due to its structural similarities.

Antiplasmodial Activity

A study evaluated the antiplasmodial activity of thienopyrimidine derivatives and found that compounds with specific substitutions at the allyl position exhibited IC50 values ranging from 1.46 to 5.74 µM against P. falciparum . This suggests that this compound may possess similar or enhanced activity depending on its exact structural configuration.

Cytotoxicity Studies

Cytotoxicity assessments showed that certain thienopyrimidine derivatives had LD50 values indicating moderate toxicity levels (e.g., LD50 = 88 mg/kg). This highlights the need for careful evaluation of therapeutic windows when considering these compounds for clinical applications .

Case Studies

  • Thienopyrimidine Derivatives : A series of studies focused on thieno[2,3-d]pyrimidine derivatives revealed their potential as anti-infective agents. The compounds were tested in vitro against various strains of P. falciparum and demonstrated significant reductions in parasite viability .
  • Furoquinolone Intermediates : Another study investigated furoquinolone derivatives for their anti-leukemic properties in HL-60 cells. The results indicated that these compounds could induce apoptosis via ROS generation and calcium influx . Given the structural similarities to ethyl 2-(...)-carboxylate compounds, it is plausible that this compound could exhibit comparable effects.

Summary Table of Biological Activities

Activity Type Observed Effect IC50/LD50 Values Reference
AntiplasmodialInhibition of P. falciparumIC50 = 1.46 - 5.74 µM
CytotoxicityInduction of apoptosis in cancer cellsLD50 = 88 mg/kg
AntimicrobialBroad-spectrum activity against pathogensNot specified

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